molecular formula C12H10ClNO5S B2900216 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid CAS No. 380432-44-0

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid

Cat. No.: B2900216
CAS No.: 380432-44-0
M. Wt: 315.72
InChI Key: OLEJMFOGDZWTFM-UHFFFAOYSA-N
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Description

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid is an organic compound with the molecular formula C12H10ClNO5S It is characterized by the presence of a chloro group, a furan ring, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid, furan-2-carbaldehyde, and sulfamoyl chloride.

    Formation of Intermediate: The first step involves the reaction of furan-2-carbaldehyde with sulfamoyl chloride to form the intermediate furan-2-ylmethylsulfamoyl chloride.

    Coupling Reaction: The intermediate is then coupled with 4-chlorobenzoic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, forming 3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid involves its interaction with specific molecular targets. The chloro group and the furan ring can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid: Similar structure but with an amino group instead of a sulfamoyl group.

    Furosemide: A well-known diuretic with a similar furan ring and sulfamoyl group but different overall structure.

Uniqueness

4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-3-(furan-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h1-6,14H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEJMFOGDZWTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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